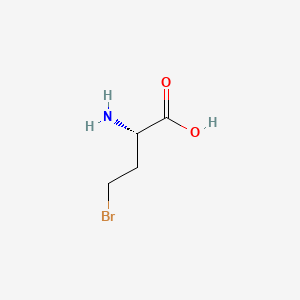

(S)-2-Amino-4-bromobutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-bromobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYNKFDVIZBWDF-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CBr)[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.02 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance As a Chiral Building Block in Organic Synthesis

The precise three-dimensional arrangement of atoms in a molecule can dictate its biological activity. (S)-2-Amino-4-bromobutanoic acid is a quintessential chiral building block, or synthon, meaning it is a starting material with a defined stereochemistry that is used to construct larger, more complex molecules with a specific spatial orientation. uga.edu The synthesis of a particular enantiomer (a non-superimposable mirror image) is crucial in drug development, as different enantiomers can have vastly different effects.

The utility of this compound as a chiral synthon is often demonstrated in its own synthesis from readily available, naturally occurring amino acids. For instance, it can be prepared from L-methionine or L-homoserine. ulaval.caguidechem.comresearchgate.net This process involves the conversion of the starting material's side chain into the bromoalkyl group while preserving the original (S)-stereochemistry at the alpha-carbon. ulaval.caresearchgate.net This preservation of chirality is paramount, as it allows chemists to build upon a pre-existing stereocenter, ensuring the final product has the desired enantiomeric purity. researchgate.net This approach is fundamental to creating enantiomerically pure pharmaceuticals and other biologically active compounds. vulcanchem.com

Role in the Synthesis of Non Proteinogenic Amino Acids

One of the most valuable applications of (S)-2-amino-4-bromobutanoic acid is as a precursor for a wide array of non-proteinogenic amino acids—those not found among the 20 standard amino acids used in protein biosynthesis. The bromine atom on its side chain is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of diverse functional groups, effectively transforming the butanoic acid backbone into novel amino acid structures.

A prominent example is the synthesis of L-selenomethionine, a selenium-containing amino acid with noted anti-cancer properties. guidechem.comvulcanchem.com In this synthesis, this compound reacts with a selenium nucleophile, replacing the bromine atom to form the desired product. researchgate.net This method provides a reliable route to an important, yet uncommon, amino acid for biochemical studies. guidechem.comresearchgate.net

More complex non-proteinogenic amino acids are also accessible. Recent research has highlighted the use of a protected form of the compound, N-Fmoc-(S)-2-amino-4-bromobutanoic acid, in metallaphotoredox catalysis. ulaval.canih.govrsc.org This advanced synthetic method was used to couple the amino acid with 4-tert-butoxybromobenzene to produce an enantiopure protected version of homotyrosine. ulaval.canih.gov Homotyrosine is a key component of anabaenopeptins, a class of cyclic peptides with significant biological activity. ulaval.ca This synthetic pathway demonstrates the compound's utility in creating sophisticated amino acid derivatives that are essential for solid-phase peptide synthesis and the construction of complex natural products. nih.govrsc.org

| Precursor | Synthetic Method | Resulting Non-Proteinogenic Amino Acid |

| This compound | Condensation with lithium methaneselenolate | L-Selenomethionine researchgate.net |

| N-Fmoc-(S)-2-amino-4-bromobutanoic acid | Metallaphotoredox catalysis | Fmoc-L-Homotyrosine ulaval.canih.gov |

| This compound | Reaction with Na₂Se₂ | Selenohomocystine acs.org |

Importance in Medicinal Chemistry and Drug Discovery Intermediates

The ability to generate novel molecular structures makes (S)-2-amino-4-bromobutanoic acid a compound of high interest in medicinal chemistry and drug discovery. It serves as a key intermediate in the synthesis of molecules designed to interact with biological targets like enzymes and receptors.

Its role extends to the creation of analogs of S-adenosyl-L-methionine (SAM), a universal coenzyme involved in crucial methyl group transfer reactions in the body. guidechem.comvulcanchem.com By using the bromo-amino acid as a starting point, chemists can synthesize selenium-based SAM analogs (SeAMs). acs.org These analogs act as chemical reporters and tools to study the function of methyltransferase enzymes, which are implicated in epigenetics and various diseases. acs.org

Furthermore, the non-proteinogenic amino acids derived from this compound are themselves building blocks for potential therapeutics. The synthesis of homotyrosine, for example, enabled the total synthesis of anabaenopeptin F. ulaval.canih.gov This cyclic peptide was subsequently found to be a potent inhibitor of carboxypeptidase B, an enzyme target relevant in several pathological conditions. ulaval.canih.gov The compound has also been used to create conformationally restricted analogs of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter, for the development of inactivators of the enzyme GABA-AT, a target for certain neurological disorders.

Applications of S 2 Amino 4 Bromobutanoic Acid in Complex Molecular Synthesis

Synthesis of Non-Natural Amino Acids and Peptidomimetics

The synthesis of non-natural amino acids and peptidomimetics is a crucial area of research, aimed at developing novel molecules with enhanced biological activity and stability. sigmaaldrich.com (S)-2-Amino-4-bromobutanoic acid plays a significant role in this field due to its utility as a versatile synthetic intermediate.

Role in Peptide Synthesis and Solid-Phase Peptide Synthesis

This compound and its protected derivatives are instrumental in both solution-phase and solid-phase peptide synthesis (SPPS). samispecialtychemicals.com The presence of the bromo group allows for the introduction of diverse functionalities into the amino acid side chain, enabling the creation of peptides with tailored properties. vulcanchem.com

In one notable application, N-Fmoc-(S)-2-amino-4-bromobutanoic acid was utilized in metallaphotoredox catalysis to synthesize Fmoc-protected homotyrosine. rsc.org This protected amino acid was then successfully incorporated into the solid-phase total synthesis of anabaenopeptin F, a cyclic peptide with protease inhibitory activity. rsc.org This approach highlights the utility of this compound in accessing complex, non-proteinogenic amino acids for the assembly of bioactive peptides. rsc.org

The ability to functionalize the side chain of this compound makes it a valuable tool for creating peptides with modified structures and functions. vulcanchem.com These modifications can influence the peptide's conformation, stability, and biological activity. nih.gov

Development of Amino Acid Mimetics

Amino acid mimetics are molecules designed to mimic the structure and function of natural amino acids, often with improved properties such as resistance to enzymatic degradation. This compound serves as a key precursor in the synthesis of various amino acid mimetics. guidechem.com

The reactive bromine atom can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups and the creation of a diverse array of amino acid analogs. This versatility is crucial for developing peptidomimetics with enhanced potency and selectivity. sigmaaldrich.com For instance, the compound's reactive bromine moiety allows for its incorporation into peptidomimetics and enzyme inhibitors, which can be used to design therapeutic agents that target proteases and kinases. vulcanchem.com

Preparation of Functionalized Amino Acids and Analogs

The unique chemical properties of this compound make it an ideal starting material for the synthesis of a wide range of functionalized amino acids and their analogs.

Synthesis of Metallodaminoacids (e.g., Telluromethionine (B1249824), Selenohomolanthionine)

This compound is a key intermediate in the preparation of metallodaminoacids, such as telluromethionine and selenohomolanthionine. These specialized amino acids, containing selenium or tellurium, have important applications in biochemical and materials science research. The synthesis of L-selenomethionine, which has demonstrated anti-cancer properties, is facilitated by this bromo-functionalized precursor. vulcanchem.comguidechem.com The bromine atom at the C4 position enables nucleophilic substitution reactions, which allows for the selective functionalization of the carbon chain to produce these selenium-containing amino acids. vulcanchem.com

Precursor in Bioactive Compound Synthesis

Beyond its direct incorporation into peptides, this compound serves as a crucial precursor in the synthesis of various bioactive compounds. smolecule.comguidechem.com Its utility as a chiral building block is widely recognized in medicinal chemistry. smolecule.com

The compound is a known intermediate in the chemical synthesis of S-adenosyl-L-methionine (SAM) and its nitrogen analogs. guidechem.com SAM is a vital biomolecule involved in numerous physiological processes. guidechem.com Furthermore, this compound is used to prepare precursors for other unnatural amino acids. guidechem.com

Synthesis of Levetiracetam Intermediates

This compound is a key starting material in some synthetic routes for intermediates of Levetiracetam, an antiepileptic drug. While not a direct precursor to the final drug product in all manufacturing processes, its structural features are utilized in the synthesis of key chiral intermediates.

One of the crucial intermediates in the synthesis of Levetiracetam is (S)-2-aminobutyramide hydrochloride. patsnap.com Various synthetic strategies have been developed to produce this intermediate, and some of these pathways can conceptually start from this compound. For example, a common method involves the bromination of butyric acid, followed by amination and other transformations to yield the desired chiral amide. patsnap.com Although more direct routes from other starting materials exist, the use of brominated butanoic acid derivatives highlights the importance of this type of chemical handle in accessing the necessary molecular framework for Levetiracetam.

Another approach to Levetiracetam involves the deracemization of (±)-2-bromobutyric acid. sci-hub.ruresearchgate.net This process allows for the isolation of the desired (S)-enantiomer, which is a key precursor. This underscores the significance of the bromo-functionalized butyric acid scaffold in the asymmetric synthesis of Levetiracetam. researchgate.net

Preparation of Cyclic Peptides (e.g., Anabaenopeptin F)

This compound is a valuable chiral building block in the synthesis of complex natural products, particularly cyclic peptides like anabaenopeptins. Anabaenopeptins are a class of cyclic hexapeptides produced by cyanobacteria, known for their inhibitory activity against proteases and phosphatases. nih.govnih.gov Their general structure consists of a five-amino-acid ring connected via a ureido linkage to an exocyclic amino acid. nih.gov

A key challenge in the total synthesis of many anabaenopeptins is the incorporation of non-proteinogenic amino acids, such as homotyrosine. Research has demonstrated a novel approach to the total synthesis of Anabaenopeptin F that utilizes this compound as a crucial precursor. nih.govulaval.ca

The synthetic strategy involves several key steps:

Preparation of the Brominated Precursor : The synthesis begins with commercially available L-homoserine. The side-chain hydroxyl group of L-homoserine is substituted with bromine using hydrobromic acid, yielding (2S)-2-amino-4-bromobutanoic acid hydrobromide. ulaval.ca

Protection and Esterification : The resulting amino acid is then protected with a fluorenylmethyloxycarbonyl (Fmoc) group and esterified to form N-Fmoc-(S)-2-amino-4-bromobutanoic acid methyl ester. This protected and brominated amino acid serves as a key coupling partner. ulaval.ca

Metallaphotoredox Cross-Coupling : In a pivotal step, the N-Fmoc-(S)-2-amino-4-bromobutanoic acid derivative undergoes a metallaphotoredox-catalyzed cross-electrophile reaction with an aryl bromide partner, such as 4-tert-butoxybromobenzene. This reaction efficiently forms the carbon-carbon bond necessary to create the homotyrosine side chain, yielding the enantiopure Fmoc-protected homotyrosine derivative. nih.govulaval.ca

Solid-Phase Peptide Synthesis : The newly synthesized non-proteinogenic amino acid, Fmoc-L-Htyr(tBu)-OH, is then incorporated into the peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques to assemble the linear precursor of Anabaenopeptin F. nih.govulaval.ca

Macrocyclization and Deprotection : Following the assembly of the linear peptide, the final steps involve on-resin cyclization, cleavage from the solid support, and removal of protecting groups to yield the final natural product, Anabaenopeptin F. nih.govulaval.ca

This convergent methodology highlights the utility of this compound as a versatile intermediate, enabling access to complex and bioactive cyclic peptides through modern synthetic techniques like metallaphotoredox catalysis. nih.gov The successful synthesis also allowed for the confirmation of the stereochemistry of the isoleucine residue in natural Anabaenopeptin F. nih.gov

Utilization as a Ligand in Asymmetric Catalysis

This compound and its derivatives have found application as chiral ligands in the field of asymmetric catalysis. smolecule.com The presence of a chiral center, along with multiple coordination sites (the amino group, the carboxyl group, and the bromine atom), allows these molecules to form stereochemically defined complexes with metal centers. These chiral metal complexes can then be used to catalyze a variety of chemical transformations, inducing asymmetry in the product.

The effectiveness of a chiral ligand is dependent on its ability to create a well-defined and sterically hindered chiral environment around the catalytic metal center. This environment dictates the facial selectivity of the substrate's approach to the metal, leading to the preferential formation of one enantiomer over the other.

While specific, widespread applications are still an area of ongoing research, the structural features of this compound make it a candidate for designing new chiral ligands. The bromine atom, in particular, offers a unique handle for further functionalization, allowing for the tuning of the ligand's steric and electronic properties to optimize catalytic activity and enantioselectivity for specific reactions. Its use as a ligand is noted in the synthesis of peptides and other specialized chemical applications. smolecule.com

Building Block for Phosphinic Acid Phosphapeptide Analogs

This compound serves as a key starting material for the synthesis of phosphinic acid phosphapeptide analogs. nih.gov These compounds are designed as mimics of the tetrahedral transition state of peptide bond formation or cleavage and are potent inhibitors of various enzymes, including proteases and ligases like folylpoly-γ-glutamate synthetase (FPGS). uga.edu FPGS is a crucial enzyme for cell viability, making it an attractive target for anticancer drugs. uga.edu

The synthesis of these peptide analogs involves creating a non-hydrolyzable phosphinate linkage (-P(O)(OH)CH₂-) in place of a standard amide bond. This compound is instrumental in constructing these mimics.

One synthetic approach involves an Arbuzov reaction. In this method, a protected form of 2-amino-4-bromobutanoic acid (e.g., the methyl ester) is reacted with a phosphinic acid derivative. nih.gov The bromide acts as a leaving group, allowing for the formation of a stable carbon-phosphorus bond, which is central to the structure of the phosphapeptide analog. However, this direct route can present challenges. nih.gov

An alternative and more successful strategy involves converting this compound into a more reactive intermediate, such as N-protected vinylglycine. nih.gov This intermediate can then undergo a Michael addition with an H-phosphinic acid to form the desired C-P bond. nih.gov This strategy was employed in the synthesis of phosphinic acid pseudopeptide inhibitors of FPGS. nih.govuga.edu The chirality of the original this compound is preserved, ensuring the correct stereochemistry in the final inhibitor, which is often critical for biological activity. uga.edu

Mechanistic Insights and Stereochemical Control Studies

Stereochemical Purity and Enantiomeric Excess (ee) Determination

Ensuring the stereochemical integrity of (S)-2-Amino-4-bromobutanoic acid is paramount for its application in synthesizing stereochemically defined peptides and pharmaceutical intermediates. A variety of analytical techniques are employed to confirm the absolute configuration and to quantify the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other.

Polarimetry is a classical method used to confirm the optical activity of the compound. The (S)-enantiomer is dextrorotatory, exhibiting a specific rotation value, typically denoted as [α]_D. For instance, a specific rotation of [α]20/D +16° (at a concentration of 1 in methanol) has been reported for the hydrobromide salt. sigmaaldrich.com While useful for confirmation, polarimetry is often insufficient for precise ee determination on its own.

Chromatographic methods are central to accurate ee determination. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are standard techniques that utilize a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification. smolecule.comnih.gov Supercritical fluid chromatography has also been effectively used for determining the enantiomeric excess of chiral products. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides a powerful tool for ee analysis, often through the use of chiral derivatizing agents. By reacting the amino acid with a chiral agent, such as Mosher's acid chloride ((R)-2-methoxy-2-(trifluoromethyl)phenylacetyl chloride), a mixture of diastereomers is formed. These diastereomers have distinct NMR spectra, and the integration of specific, well-resolved peaks allows for precise calculation of the diastereomeric excess, which directly corresponds to the enantiomeric excess of the original sample. acs.org

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of a single crystal of the compound, a three-dimensional model of the molecule can be constructed, unequivocally establishing the (S)-stereochemistry.

A summary of common methods for stereochemical analysis is presented in the table below.

| Method | Principle | Application |

| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. | Confirms optical activity and provides a characteristic value for a pure enantiomer. sigmaaldrich.com |

| Chiral Chromatography (HPLC/GC) | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | Quantitative determination of enantiomeric excess (ee). nih.gov |

| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers, which are distinguishable by NMR. | Precise quantification of ee by integrating diastereomer-specific signals. |

| X-Ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise 3D atomic arrangement. | Unambiguous determination of absolute stereochemistry. |

| Enzymatic Assays | Use of stereospecific enzymes that react with only one enantiomer. | Can be used for both analysis and kinetic resolution to determine ee. |

Reported purity levels for commercially available or synthesized batches of this compound and its derivatives are often high, with assays showing purities of ≥95% or 97%. sigmaaldrich.comscbt.com Specific biocatalytic syntheses have achieved ee values greater than 97%. mdpi.com

Development and Research of S 2 Amino 4 Bromobutanoic Acid Derivatives and Analogs

N-Protected Derivatives (e.g., Cbz-2-amino-4-bromobutanoic acid, Fmoc-2-amino-4-bromobutanoic acid)

Protecting the amino group of (S)-2-amino-4-bromobutanoic acid is a critical step in its application, particularly in peptide synthesis. The most commonly used protecting groups are Carbobenzyloxy (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc).

Cbz-Protected Derivatives:

(S)-Cbz-2-amino-4-bromobutanoic acid is a chiral amino acid derivative frequently employed in the synthesis of peptides and as a ligand in asymmetric catalysis. It is a white crystalline solid and is stable under normal conditions but can decompose when exposed to heat or strong acids or bases. Synthesis can be achieved by reacting this compound with benzyl (B1604629) chloroformate (CbzCl). This derivative has demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria, indicating its potential as a lead compound for drug discovery.

Fmoc-Protected Derivatives:

N-Fmoc-(S)-2-amino-4-bromobutanoic acid is another crucial derivative for solid-phase peptide synthesis (SPPS). nih.govsmolecule.com The Fmoc group is known for its base-lability, allowing for mild deprotection conditions that are compatible with sensitive peptide chains. A notable application of this derivative was in the total synthesis of anabaenopeptin F, a natural cyclic peptide. nih.govulaval.ca In this synthesis, enantiopure Fmoc-protected homotyrosine was prepared through metallaphotoredox catalysis using N-Fmoc-(S)-2-amino-4-bromobutanoic acid. nih.govulaval.ca The resulting anabaenopeptin F exhibited inhibitory activity against carboxypeptidase B in the low nanomolar range. nih.govulaval.ca This highlights the utility of Fmoc-protected this compound in accessing complex and bioactive peptides. ulaval.ca

| Derivative | Protecting Group | Key Application |

| (S)-Cbz-2-amino-4-bromobutanoic acid | Carbobenzyloxy (Cbz) | Peptide synthesis, asymmetric catalysis, potential antimicrobial agent. |

| N-Fmoc-(S)-2-amino-4-bromobutanoic acid | 9-fluorenylmethyloxycarbonyl (Fmoc) | Solid-phase peptide synthesis (SPPS), synthesis of complex bioactive peptides like anabaenopeptin F. nih.govulaval.ca |

Side-Chain Modified Analogs

The bromo-functionalized side chain of this compound serves as a versatile handle for introducing a variety of modifications. This allows for the synthesis of non-natural amino acids with diverse functionalities.

The bromine atom can be displaced by various nucleophiles, including those containing nitrogen, oxygen, and sulfur. This has been exploited in the synthesis of carmaphycin analogues, which are potent anticancer agents. In one approach, L-homoserine was first brominated to give this compound, which was then esterified and protected with an Fmoc group. nih.gov Subsequent reaction with a thiol-containing compound led to the formation of a sulfide, demonstrating the utility of the bromo derivative in constructing complex side chains. nih.gov

Furthermore, the side chain can be modified to create conformationally restricted analogs of neurotransmitters like GABA. smolecule.com By replacing the bromine with cyclic or aromatic groups through nucleophilic substitution, researchers can generate rigid structures that mimic the bioactive conformation of GABA, potentially leading to compounds with enhanced affinity for GABA receptors. smolecule.com

Analogs with Different Halogen Substitutions (e.g., chloro, iodo, fluoro)

The substitution of bromine with other halogens—chlorine, iodine, or fluorine—provides a means to modulate the physicochemical properties and biological activity of the amino acid.

(S)-2-Amino-4-chlorobutanoic acid: This analog, also known as gamma-chloro-homoalanine, is a halogenated derivative of aminobutanoic acid. nih.gov The presence of chlorine often enhances metabolic stability and bioavailability compared to non-halogenated counterparts, making it a valuable building block in drug design. It serves as a precursor in organic synthesis for creating more complex molecules due to the reactivity of the chlorinated side chain.

(S)-2-Amino-4-iodobutanoic acid: The iodo-analog is another important intermediate. For instance, (2S)-2-(tert-butoxycarbonyl)amino-4-iodobutanoic acid tert-butyl ester, derived from L-aspartic acid, was used in the synthesis of L-cystathionine, a key nonprotein amino acid relevant to metabolic conditions. tandfonline.com The iodo derivative's reactivity makes it suitable for thioalkylation reactions. tandfonline.com

(S)-2-Amino-4-fluorobutanoic acid: Fluorinated amino acids are of great interest in medicinal chemistry as the fluorine atom can improve metabolic stability and pharmacokinetic properties. (2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid, a derivative, has shown potential as an antitumor agent by interfering with metabolic pathways essential for cancer cell proliferation. Furthermore, radiolabeled [18F]fluorinated analogs are used in Positron Emission Tomography (PET) imaging to track amino acid metabolism. rsc.org

| Halogen Substitution | Compound Name | Key Features and Applications |

| Chlorine | (S)-2-Amino-4-chlorobutanoic acid | Enhanced metabolic stability and bioavailability; building block in drug design. |

| Iodine | (S)-2-Amino-4-iodobutanoic acid | Intermediate for synthesis of other nonprotein amino acids like L-cystathionine. tandfonline.com |

| Fluorine | (S)-2-Amino-4-fluorobutanoic acid | Improved metabolic stability; potential antitumor agents; used in PET imaging. rsc.org |

Structurally Related Analogs for Biochemical Probes (e.g., 4-boronobutanoic acid analogs, 2-aminoimidazole amino acids)

The structural framework of this compound has inspired the design of analogs that serve as powerful biochemical probes to study enzyme mechanisms and other biological processes.

4-Boronobutanoic Acid Analogs: L-2-amino-4-boronobutanoic acid (L-ABBA) is a potent inhibitor of human gamma-glutamyl transpeptidase (hGGT1), an enzyme implicated in cancer and cardiovascular diseases. nih.gov L-ABBA acts as a glutamate (B1630785) analog, and its crystal structure in complex with hGGT1 has provided valuable insights for the structure-based design of novel inhibitors. nih.gov The alpha-amino and carboxylic acid groups of ABBA form multiple hydrogen bonds and salt bridges within the glutamyl binding pocket of the enzyme. nih.gov

2-Aminoimidazole Amino Acids: While not directly derived from this compound in all cases, the synthesis of various non-natural amino acids with heterocyclic side chains highlights a broader strategy of which 2-aminoimidazole amino acids are a part. The reactive side chain of bromo- and other halo-analogs can be used to introduce such heterocyclic moieties, creating compounds with unique biological activities.

The development of these derivatives and analogs underscores the versatility of this compound as a scaffold for chemical innovation in the fields of medicinal chemistry and chemical biology.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purity and Enantiomeric Excess

Chromatographic methods are indispensable for assessing the purity and, crucially, the enantiomeric excess of (S)-2-Amino-4-bromobutanoic acid. These techniques separate the target compound from impurities and its corresponding enantiomer.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for determining the purity of this compound. It is frequently used to verify the successful synthesis and purification of the compound, with purity levels often expected to be ≥98%. While specific HPLC conditions can vary depending on the exact methodology and instrumentation, a typical analysis might involve a reversed-phase column with a suitable mobile phase, allowing for the separation of the target analyte from any starting materials, byproducts, or degradation products. For instance, a certificate of analysis for a commercial sample of (S)-(+)-2-Amino-4-bromobutyric Acid Hydrobromide indicated a purity of approximately 90% as determined by HPLC. lgcstandards.com

| Parameter | Example Value/Condition |

| Purity Determination | ≥98% |

| Reported Purity | ~90% by HPLC lgcstandards.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of reactions involving this compound. guidechem.com It is a valuable tool for qualitatively assessing the presence of the desired product and identifying any remaining starting materials or the formation of byproducts during synthesis. For example, in the synthesis of L(+)-2-Amino-4-bromobutyric acid hydrobromide from L-methionine, TLC is used to monitor the completion of the initial methylation step. guidechem.com The choice of eluent is critical for achieving good separation; a common system for the purification of the crude product is a mixture of hexane (B92381) and ethyl acetate (B1210297) (Hex/EA) in a 1:1 volume ratio. guidechem.com

| Parameter | Details |

| Application | Reaction monitoring guidechem.com |

| Eluent System | Hexane/Ethyl Acetate (1:1 v/v) guidechem.com |

Chiral Chromatography for Stereochemical Analysis

Given the chiral nature of this compound, chiral chromatography is the definitive method for determining its enantiomeric excess (ee). This specialized form of chromatography is essential for isolating the (S)-enantiomer from any racemic mixtures that may form during synthesis. smolecule.com Ensuring high enantiomeric purity is critical for its applications, particularly in the synthesis of pharmaceuticals and other biologically active molecules where stereochemistry dictates efficacy and safety. smolecule.com Chiral HPLC, a subset of this technique, is specifically cited as the method for confirming an enantiomeric excess of ≥98% for the (S)-isomer. The separation is typically achieved using a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times.

| Parameter | Details |

| Purpose | Determination of enantiomeric excess (ee) |

| Technique | Chiral High-Performance Liquid Chromatography (Chiral HPLC) |

| Target Enantiomeric Excess | ≥98% (S)-isomer |

| Application in Synthesis | Isolation of the (S)-enantiomer from racemic mixtures smolecule.com |

Spectroscopic Characterization

Spectroscopic techniques are vital for elucidating and confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural verification of this compound. Both ¹H NMR and ¹³C NMR are utilized to confirm the compound's identity and structure. lgcstandards.comvulcanchem.com In ¹H NMR analysis of the hydrobromide salt in DMSO-d₆, characteristic chemical shifts are observed that correspond to the different protons in the molecule. chemicalbook.com For instance, the protons of the amino group typically appear around 8.45 ppm, the alpha-proton at approximately 4.014 ppm, the protons of the brominated methylene (B1212753) group between 3.646 and 3.705 ppm, and the beta-protons around 2.351 ppm. chemicalbook.com These spectral data provide definitive evidence for the compound's covalent framework.

| ¹H NMR Data for this compound hydrobromide in DMSO-d₆ | |

| Assignment | Chemical Shift (ppm) |

| NH₂ | 8.45 |

| α-CH | 4.014 |

| CH₂Br | 3.646 - 3.705 |

| β-CH₂ | 2.351 |

| Data sourced from ChemicalBook chemicalbook.com |

| Characteristic IR Absorption Bands | |

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | ~3300 |

| C=O Stretch (Carboxylic Acid) | ~1700 |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for the characterization of this compound, primarily employed to verify its molecular weight and confirm its elemental composition. The analysis of its derivatives, such as N-protected forms, is also routinely accomplished using this method. ias.ac.inresearchgate.net For the hydrobromide salt of this compound, the expected molecular weight is approximately 262.93 g/mol .

While detailed fragmentation studies for this specific molecule are not broadly published, the mass spectra of amino acids typically exhibit characteristic patterns. Common fragmentation pathways include the neutral loss of water (H₂O) and the loss of the carboxyl group in the form of carbon dioxide (CO₂). Cleavage of the carbon-carbon bonds within the amino acid backbone also occurs, providing structural information. For halogenated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a distinctive signature in the mass spectrum, aiding in the confirmation of the presence of a single bromine atom in the molecule. Advanced techniques like high-resolution mass spectrometry (HRMS) are utilized to determine the precise mass, which can definitively confirm the molecular formula. dovepress.com

X-ray Diffraction for Structural Elucidation

X-ray diffraction, specifically single-crystal X-ray crystallography, stands as the definitive method for the unambiguous determination of the three-dimensional structure and absolute configuration of chiral molecules like this compound. wikipedia.org This technique is crucial for confirming that the amino group resides at the C2 position with the (S)-stereochemistry, a critical parameter for its application in stereoselective synthesis.

The process involves irradiating a single crystal of the compound (often as its hydrobromide salt to improve crystal quality) with an X-ray beam. The resulting diffraction pattern is analyzed to generate a detailed electron density map of the molecule. From this map, the precise spatial arrangement of each atom, bond lengths, and bond angles can be determined. For amino acid hydrobromides, the analysis also reveals the intricate network of hydrogen bonds involving the ammonium (B1175870) group, the carboxyl group, and the bromide ions, which dictates the molecular packing in the crystal lattice. ias.ac.inresearchgate.netacs.org Although a specific crystallographic report for this compound is not publicly available, this methodology remains the gold standard for its structural elucidation.

Polarimetry for Optical Activity Assessment

Polarimetry is an essential technique for assessing the optical purity and confirming the chiral nature of this compound. As a chiral molecule, it rotates the plane of plane-polarized light, and the magnitude and direction of this rotation are characteristic properties. The specific rotation, [α], is a standardized measure of this optical activity.

Research findings indicate that the specific rotation of this compound is highly dependent on the solvent used for the measurement, a common phenomenon for chiral molecules. nsf.govakjournals.com This variability is due to differing interactions between the solute and solvent molecules, which can influence the conformational equilibrium of the amino acid in solution. nih.govacs.org For the hydrobromide salt of this compound, distinct values have been reported in different solvents, underscoring the importance of specifying the analytical conditions.

Table 1: Reported Specific Rotation Values for this compound Hydrobromide

| Specific Rotation | Concentration (c) | Solvent | Wavelength | Temperature |

|---|---|---|---|---|

| +16° | 1 g/100 mL | Methanol | 589 nm (D line) | 20°C |

This data confirms the dextrorotatory nature (+) of the (S)-enantiomer and provides a quantitative measure for verifying the enantiomeric purity of a given sample.

Biochemical and Biological Research Applications Excluding Clinical Trials

Investigation of Enzyme Mechanisms and Metabolic Pathways

The structural similarity of (S)-2-amino-4-bromobutanoic acid to natural amino acids allows it to interact with enzymes and enter metabolic pathways, making it a useful probe for studying these systems. Researchers utilize this compound to investigate enzyme mechanisms and elucidate complex metabolic routes.

Its ability to act as a precursor or an intermediate allows for the exploration of biosynthetic pathways. For instance, it serves as a key starting material in the synthesis of S-adenosylmethionine (SAM) analogs and L-selenomethionine. SAM is a crucial coenzyme involved in methyl group transfer, a fundamental process in epigenetics and metabolism. By using this compound to create modified SAM molecules, scientists can study the mechanisms of methyltransferase enzymes. Similarly, its role in synthesizing L-selenomethionine, a selenium-containing amino acid, aids in tracing selenium metabolism and its functions. researchgate.net

Modulation of Neurotransmitter Systems (e.g., GABAergic signaling)

This compound and its derivatives are significant tools for neuroscience research, particularly in the study of the γ-aminobutyric acid (GABA) system. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its signaling is crucial for maintaining balanced neural activity.

As a structural analog of GABA, this compound can interact with components of the GABAergic system, including receptors and transporters. nih.gov This interaction is pivotal for synthesizing GABA analogs designed to modulate GABA transaminase (GABA-AT), the enzyme responsible for breaking down GABA. By inhibiting GABA-AT, these synthetic analogs can increase GABA levels in the synapse, a strategy explored for its potential therapeutic relevance.

Furthermore, derivatives of 4-bromo-2-aminobutanoic acid have been shown to inhibit GABA transporters (GATs). GATs are responsible for removing GABA from the synaptic cleft, thereby terminating its signal. Specific inhibition of GAT subtypes is a key area of research. For example, a derivative, compound 2RS,4RS-39c, was identified as a potent inhibitor of the mouse GABA transporter subtype 4 (mGAT4). nih.gov

| Derivative | Target | Potency (pIC₅₀) |

| 2RS,4RS-39c | mGAT4 | 5.36 |

| 50a | mGAT2 | 5.43 |

| 56a | mGAT4 | 5.04 |

This table presents the inhibitory potency of different derivatives against mouse GABA transporter (mGAT) subtypes, highlighting their potential for selective modulation of the GABAergic system. Data sourced from nih.govnih.gov.

Studies on Enzyme Inhibition (e.g., Gamma-Glutamyl Transpeptidase, Arginase)

The ability of this compound and its close analogs to inhibit specific enzymes is one of its most researched applications. Its structure allows it to mimic the natural substrate of an enzyme, binding to the active site and blocking its function.

Gamma-Glutamyl Transpeptidase (GGT): GGT is a cell-surface enzyme that plays a crucial role in glutathione (B108866) metabolism. nih.gov Analogs of glutamic acid are potent inhibitors of GGT. While direct inhibition data for the bromo- derivative is not extensively detailed in the provided context, a closely related compound, L-2-amino-4-boronobutanoic acid (l-ABBA), is a highly potent in vitro inhibitor of human GGT (hGGT1). nih.gov Another analog, γ-boroGlu (a boronic acid analogue of L-glutamic acid), acts as a competitive inhibitor of GGT with a very low inhibition constant (Ki) of 35 nM, demonstrating the potential of such analogs to tightly bind and inhibit the enzyme. nih.gov These studies on close analogs provide a framework for understanding how this compound could interact with and potentially inhibit GGT.

Arginase: Arginase is a manganese-containing enzyme that converts L-arginine to L-ornithine and urea (B33335), a key step in the urea cycle. nih.gov The search for arginase inhibitors is an active area of research. Boronic acid-based derivatives of amino acids are a major class of arginase inhibitors. For example, 2(S)-amino-6-boronohexanoic acid (ABH) is a potent inhibitor of both human arginase I (hARG-1) and II (hARG-2). nih.gov A more complex derivative, featuring a piperidine (B6355638) ring, demonstrated IC₅₀ values of 200 nM for hARG-1 and 290 nM for hARG-2. nih.gov These findings underscore the strategy of using amino acid analogs, the class to which this compound belongs, to design potent enzyme inhibitors.

| Inhibitor Analog | Target Enzyme | Inhibition Value |

| γ-boroGlu | Gamma-Glutamyl Transpeptidase | Ki = 35 nM |

| L-homoarginine | Human Arginase I (hARG-1) | IC₅₀ = 8.14 mM |

| L-homoarginine | Human Arginase II (hARG-2) | IC₅₀ = 2.52 mM |

| 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl) piperidin-4-yl) hexanoic acid | Human Arginase I (hARG-1) | IC₅₀ = 200 nM |

| 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl) piperidin-4-yl) hexanoic acid | Human Arginase II (hARG-2) | IC₅₀ = 290 nM |

This table summarizes the inhibitory activities of various amino acid analogs against their target enzymes. Data sourced from nih.govnih.gov.

Influence on Cellular Processes

This compound can influence a variety of cellular processes by interacting with key proteins and pathways. Its effects extend to the regulation of gene expression, cellular signaling, and nutrient transport.

One significant area of research is its use in developing inhibitors for specific amino acid transporters that are overexpressed in certain disease states. For example, derivatives of 2-amino-4-aminobutanoic acid have been developed as novel inhibitors of the ASCT2 transporter. ASCT2 (SLC1A5) is responsible for transporting glutamine into cells, a critical nutrient for the proliferation of many cancer cells. The development of potent inhibitors of ASCT2-mediated glutamine transport, such as 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids, provides researchers with tools to study the role of glutamine metabolism in cancer and other cellular processes.

Research on Protein Synthesis and Incorporation of Labeled Amino Acids

In the field of proteomics and protein biochemistry, this compound serves as a versatile building block for creating modified amino acids. These can be used for protein labeling, tracking proteins within cells, or for synthesizing peptides containing non-proteinogenic residues. nih.gov

A primary application is in the synthesis of isotopically labeled amino acids. For instance, it is a precursor for producing D- and L-selenomethionine labeled with stable isotopes like deuterium (B1214612) (²H) and Selenium-82 (⁸²Se). researchgate.net These labeled amino acids can be incorporated into proteins, which can then be studied using techniques like mass spectrometry to understand protein metabolism and structure.

Furthermore, the N-Fmoc protected form of the compound, N-Fmoc-(S)-2-amino-4-bromobutanoic acid, is used in solid-phase peptide synthesis. nih.gov This allows for the site-specific incorporation of a reactive handle (the bromo-functionalized side chain) into a peptide sequence. This handle can then be chemically modified to introduce probes, cross-linkers, or other non-natural functionalities. A notable example is its use in the total synthesis of Anabaenopeptin F, a cyclic peptide containing the non-proteinogenic amino acid homotyrosine. nih.gov This demonstrates its crucial role in accessing complex and biologically active peptides that are not accessible through standard biological synthesis.

Future Research Directions and Emerging Methodologies

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methods for (S)-2-Amino-4-bromobutanoic acid is a key area of ongoing research. Traditional methods often involve harsh reagents and multiple steps. Future efforts are likely to focus on greener alternatives that minimize waste and improve atom economy.

One promising approach involves metallaphotoredox catalysis. This technique was successfully used to prepare N-Fmoc-(S)-2-amino-4-bromobutanoic acid methyl ester from L-homoserine in a three-step process. ulaval.ca This method offers a more direct and enantiopure route to the desired product. ulaval.ca Another innovative strategy is the use of enzymatic catalysis, which can offer high stereoselectivity under mild reaction conditions.

A patented method describes a synthetic route starting from L-(+)-methionine, which undergoes demethylthiol hydroxylation, hydroxyl bromination, carboxymethyl esterification, and nickel-catalyzed hydrodehalogenation to yield the target compound. google.com Further research into catalytic asymmetric bromination using chiral ligands, such as BINAP with palladium catalysts, is also an area of interest, although reported yields for similar compounds have been variable.

Design and Synthesis of Advanced Functionalized Analogs

The reactive bromine atom in this compound allows for nucleophilic substitution, enabling the creation of a wide array of functionalized analogs. vulcanchem.comresearchgate.net These derivatives are crucial for developing new therapeutic agents and materials.

Research has focused on synthesizing analogs with modified side chains to create basic, acidic, or neutral amino acids. researchgate.net This includes the development of "chimerical" amino acids that incorporate coenzyme-like structures, as well as multifunctional amino acids for creating cross-linked peptides and dendrimers. researchgate.net The synthesis of conformationally restricted analogs is another significant area, with applications in the design of enzyme inhibitors, such as those targeting gamma-aminobutyric acid aminotransferase (GABA-AT). smolecule.com

The design of novel functionalized amino acids as inhibitors of GABA transporters has shown promise for treating neuropathic pain. nih.govacs.org By modifying the structure of this compound, researchers can create derivatives with enhanced binding affinity and selectivity for specific biological targets. smolecule.com

Integration with Flow Chemistry and Industrial Scale-Up Research

Translating laboratory-scale syntheses to industrial production presents several challenges, including reaction time, safety, and cost-effectiveness. smolecule.com Flow chemistry offers a promising solution to these issues. Continuous-flow processes can enhance reaction efficiency, improve safety by minimizing the volume of hazardous materials at any given time, and facilitate easier scale-up. nih.govacs.org

A hybrid approach combining radical decarboxylation with continuous-flow photochemistry has been proposed for the synthesis of related compounds. While direct attempts to synthesize certain derivatives of this compound under continuous flow have faced challenges, the methodology has been successfully applied to key steps in the synthesis of complex molecules like Brivaracetam, which utilizes related intermediates. nih.govacs.org Future research will likely focus on optimizing reaction conditions and reactor design to enable the continuous production of this compound and its derivatives. nih.govacs.org

The industrial production of the hydrobromide salt of this compound has been achieved by reacting glycine (B1666218) with hydrobromic acid in acetic acid. Further research into optimizing these large-scale processes for higher yield and purity is crucial. google.com

Application in New Material Science Research

The unique properties of this compound and its derivatives make them attractive for applications in material science. The ability to introduce specific functionalities via the bromine atom allows for the creation of polymers and biomaterials with tailored properties.

For instance, this compound can be used in the synthesis of metalloaminoacids like telluromethionine (B1249824) and selenohomolanthionine, which have applications in biochemistry and materials science. The incorporation of halogenated amino acids into peptides has also been explored for developing new antimicrobial agents with improved selectivity. Furthermore, derivatives of this compound are being investigated for their potential in creating novel polymers and other advanced materials. smolecule.com

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing existing synthetic routes and designing new ones. Reactions involving this compound often proceed via an Sₙ2 mechanism, where the bromine atom is displaced by a nucleophile.

Q & A

Q. How to validate chiral purity when NMR data suggests contamination?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.